ARS-853

KRAS-G12C Covalent Inhibitor Structure-Activity Relationship

ARS-853 is the first-in-class, cell-active covalent KRAS-G12C inhibitor that traps the mutant protein in its inactive GDP-bound state. With >600-fold improved target engagement over early prototypes and extensively characterized binding kinetics, it is the essential benchmark tool for KRAS-G12C research. Its well-defined selectivity (>10-fold window vs. WT KRAS) and validated cellular activity make it indispensable for reproducible target engagement studies, 2D/3D efficacy comparisons, and combination screens identifying synergistic partners. Generic substitution with newer inhibitors introduces kinetic and potency variables that can confound data interpretation—choose ARS-853 when experimental reproducibility and mechanistic precision are non-negotiable.

Molecular Formula C22H29ClN4O3
Molecular Weight 432.9 g/mol
Cat. No. B605593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARS-853
SynonymsARS-853;  ARS853;  ARS 853
Molecular FormulaC22H29ClN4O3
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C
InChIInChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3
InChIKeyIPFOCHMOYUMURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARS-853 as a First-in-Class KRAS-G12C Inhibitor for Procurement and Research


ARS-853 is a cell-active, covalent inhibitor of the KRAS-G12C oncogenic mutant [1]. It binds selectively to the GDP-bound inactive state of KRAS-G12C, preventing its activation and downstream oncogenic signaling [2]. ARS-853 is the first direct KRAS inhibitor to demonstrate clear cellular activity by trapping the mutant protein in its inactive state [3], making it a foundational tool compound for studying KRAS-G12C biology and for benchmarking subsequent generations of inhibitors.

Why ARS-853 Cannot Be Substituted with Generic KRAS-G12C Inhibitors


Generic substitution of ARS-853 with other KRAS-G12C inhibitors, including its direct successor ARS-1620 or clinical-stage compounds like sotorasib and adagrasib, is not straightforward due to significant quantitative differences in their biochemical and cellular properties. While all these compounds target the same inactive GDP-bound state of KRAS-G12C, they exhibit distinct kinetic profiles, potencies, and susceptibility to cellular factors like growth factor stimulation [1]. These differences can dramatically alter experimental outcomes, especially in studies of dynamic KRAS-G12C nucleotide cycling, target engagement kinetics, or combination therapy efficacy [2]. Therefore, using the specific compound with well-characterized, published data is essential for reproducible research and for understanding the nuances of KRAS-G12C inhibition.

Quantitative Differentiation of ARS-853 for Informed Scientific Procurement


Covalent Engagement Rate: ARS-853 vs. Early Prototype Compound 12

ARS-853 demonstrates a >600-fold improvement in covalent engagement rate compared to the early prototype compound 12. This drastic increase in biochemical efficiency was a critical milestone in the development of cell-active KRAS-G12C inhibitors .

KRAS-G12C Covalent Inhibitor Structure-Activity Relationship

Potency Benchmarking: ARS-853 vs. ARS-1620 in Cellular Assays

ARS-1620, a direct successor to ARS-853, was developed to improve potency and in vivo properties. In a direct cellular RAS-GTP pull-down assay in NCI-H358 NSCLC cells, the top dose tested for ARS-853 was 20 μmol/L, whereas for ARS-1620 it was also 20 μmol/L. While ARS-1620 demonstrates superior overall potency, these data establish the quantitative benchmark for ARS-853's cellular activity against which newer inhibitors are compared [1].

KRAS-G12C Cellular Potency Inhibitor Comparison

Kinetic Comparison: ARS-853 vs. ARS-1620 in Nucleotide Exchange and Denaturation Assays

The inhibitory potency of ARS-853 and ARS-1620 was directly compared using a FRET-based probe in two different assay formats: urea denaturation and QRET nucleotide exchange. ARS-1620 showed superior potency, but the data provide a precise quantitative profile for ARS-853 [1].

KRAS-G12C Biochemical Kinetics FRET-Probe Assay

Selectivity Profiling: ARS-853's Specificity for KRAS-G12C vs. Wild-Type KRAS in Cell Proliferation

ARS-853 demonstrates functional selectivity by inhibiting the growth of KRAS-G12C-mutant cells but not cells with wild-type KRAS. In H358 lung cancer cells (KRAS-G12C), ARS-853 inhibited proliferation with an IC50 of 2.5 μM. In contrast, it did not inhibit the proliferation of PC-9 cells, which express wild-type KRAS, up to 10-fold higher concentrations . This functional selectivity is a key differentiator for its use as a target-specific tool compound.

KRAS-G12C Selectivity Cancer Cell Lines

In Vitro Stability: Metabolic Half-Life of ARS-853

The metabolic stability of ARS-853 was assessed in human liver microsomes, a critical parameter for planning in vitro studies and understanding its pharmacokinetic limitations. ARS-853 showed moderate stability with a half-life of 3.5 hours, and its metabolism was primarily mediated by CYP3A4 .

KRAS-G12C Metabolic Stability Microsomal Assay

Cytotoxicity Profile: Non-Specific Toxicity of ARS-853 in A549 Cells

The non-specific cytotoxicity of ARS-853 was evaluated in A549 cells, a common lung cancer cell line. The compound exhibited an EC50 of 74 ± 8 μM for toxicity, which is significantly higher than its cellular IC50 for target inhibition (~2.5 μM) [1]. This indicates a reasonable therapeutic window for in vitro studies.

KRAS-G12C Cytotoxicity Safety Pharmacology

Optimal Research Applications for ARS-853 Based on Quantified Evidence


Studying the Dynamic Nucleotide Cycle of KRAS-G12C

ARS-853's ability to trap KRAS-G12C in its inactive GDP-bound state is ideal for investigating the dynamic 'hyperexcitable' nature of the mutant protein. Its >600-fold improved engagement rate over early prototypes and its well-defined biochemical kinetics [1] make it a precise tool for probing the rate-limiting steps of GTP hydrolysis and inhibitor engagement, as demonstrated by in-cell NMR studies [2].

Benchmarking Next-Generation KRAS-G12C Inhibitors in Cellular Assays

As a first-in-class compound with extensive published data, ARS-853 serves as an essential benchmark control for evaluating new KRAS-G12C inhibitors. Its cellular activity (IC50 ~2.5 μM in H358 cells) and selectivity (>10-fold window vs. wild-type KRAS cells) provide a baseline against which improvements in potency, selectivity, and target engagement kinetics of new compounds like ARS-1620 can be directly compared [3].

Investigating KRAS-G12C Inhibition in 2D and 3D Cell Culture Models

ARS-853's functional selectivity and defined potency make it suitable for exploring the effects of KRAS-G12C inhibition in more complex cellular models, such as 3D spheroids or organoids. Its >10-fold selectivity window for KRAS-G12C mutant cells over wild-type cells ensures that observed effects in such models are target-specific. Comparisons of its efficacy in 2D versus 3D culture formats can reveal how tumor architecture and microenvironment impact drug response [4].

Exploring Combination Therapies to Overcome Adaptive Resistance

ARS-853's suboptimal in vivo pharmacokinetics (e.g., human microsomal half-life of 3.5 hours) make it a poor candidate for direct animal studies, but it is ideally suited for in vitro combination screens. Its well-characterized selectivity and mechanism allow researchers to identify synergistic partners (e.g., EGFR inhibitors) that can overcome adaptive resistance mechanisms triggered by KRAS-G12C inhibition, without confounding in vivo PK variables [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARS-853

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.